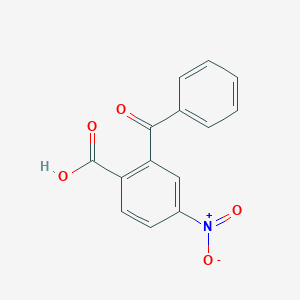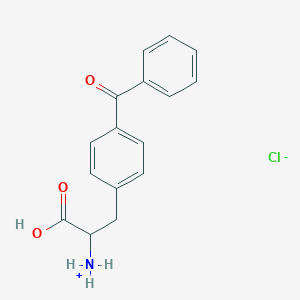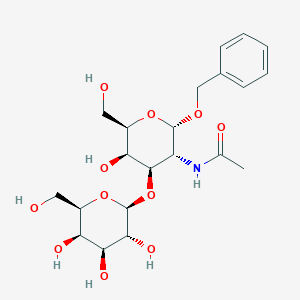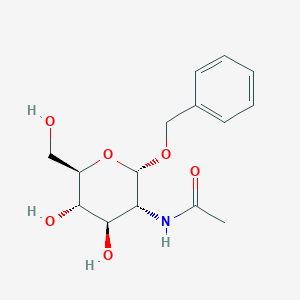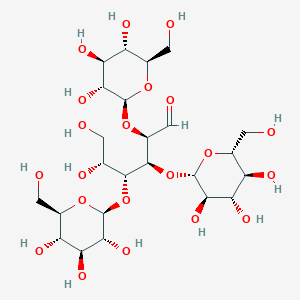
纤维五糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cellopentaose and related oligosaccharides involves intricate chemical processes that aim to replicate the natural assembly of glucose units. For instance, the first chemical synthesis of cellooctaose, a closely related compound, highlights the complexity and precision required in oligosaccharide synthesis, demonstrating a convergent synthetic method that minimizes side reactions like hydrolysis and glycosyl fluoride formation (Nishimura & Nakatsubo, 1996). This method's adaptability suggests potential for the synthesis of cellopentaose through similar strategies.
Molecular Structure Analysis
The molecular structure of cellopentaose is characterized by its β-1,4-glycosidic linkages, forming a linear chain that influences its physical and chemical properties. High-resolution crystal structures have elucidated how cellopentaose and other cellooligosaccharides bind within the tunnels of cellobiohydrolases, revealing the enzyme-substrate interactions crucial for cellulose degradation. These structures provide insights into the enzyme's mode of action, emphasizing the directional and orientational specificity of the binding process (Divne et al., 1998).
Chemical Reactions and Properties
Cellopentaose participates in a variety of chemical reactions, notably enzymatic hydrolysis, which plays a pivotal role in cellulose degradation. The enzyme cellobiose:quinone oxidoreductase, for instance, oxidizes cellopentaose among other cellooligosaccharides, demonstrating the specificity and versatility of enzymes targeting cellulose oligomers. This process is essential for the biological breakdown of cellulose into smaller, utilizable sugar units (Westermark & Eriksson, 1975).
Physical Properties Analysis
The physical properties of cellopentaose, including its solubility, diffusional motion, and interaction with water, have been extensively studied through molecular dynamics simulations. These studies reveal how the degree of polymerization affects the oligosaccharide's behavior in aqueous solutions, providing a foundation for understanding the solvation and mobility of cellulose oligomers at the molecular level (Umemura et al., 2004).
Chemical Properties Analysis
The chemical behavior of cellopentaose, particularly its enzymatic degradation, offers profound insights into cellulose bioconversion processes. Research on the kinetics of phosphorolytic and hydrolytic cleavage of cellopentaose by various enzymes underscores the complexity of cellulose deconstruction, revealing the efficiency and specificity of enzymatic activities toward different cellooligosaccharides (Zhang & Lynd, 2004).
科学研究应用
Food Industry
- Field : Food Science
- Application : Cellopentaose has potential as a food additive due to its prebiotic properties . Prebiotics promote immune-modulatory health effects by influencing the gut microbiome composition .
Enzyme Substrate
- Field : Biochemistry
- Application : Cellopentaose can be used as a substrate for certain types of enzymes .
Cellulose Hydrolysis
- Field : Microbiology
- Application : Cellopentaose, along with other cellooligosaccharides like cellotriose and cellotetraose, can induce the genes encoding cellobiohydrolases in the basidiomycete Phanerochaete chrysosporium .
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
Lignocellulose Degradation
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
Lignocellulose Degradation
属性
CAS 编号 |
2240-27-9 |
|---|---|
产品名称 |
Cellopentaose |
分子式 |
C₃₀H₅₂O₂₆ |
分子量 |
666.6 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
InChI 键 |
MUIAGSYGABVSAA-XHFFWFORSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
同义词 |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



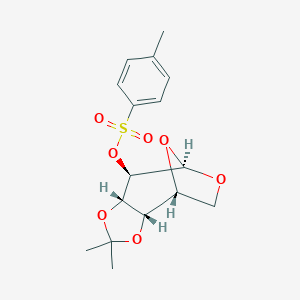
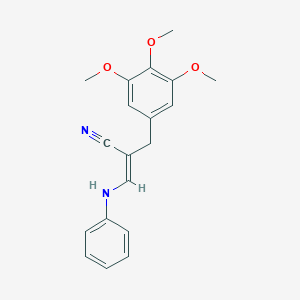
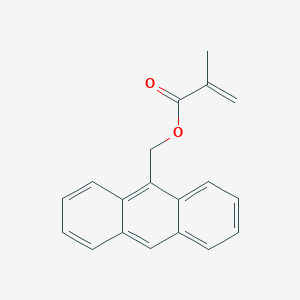
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
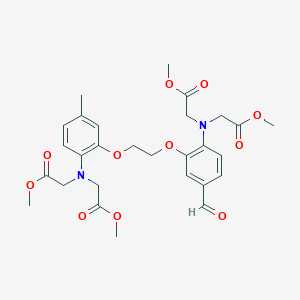
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
